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molecular formula C15H20O5 B8773147 Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate CAS No. 332347-69-0

Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate

Cat. No. B8773147
M. Wt: 280.32 g/mol
InChI Key: KAOSVYQDNYRJQT-UHFFFAOYSA-N
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Patent
US06818786B2

Procedure details

A mixture ethyl 4-bromomethyl-2-ethoxy-benzoate (4, 1 gm, 3.5 mmol), dichlorobis-(triphenylphosphine)palladium catalyst (0.1 gm), ethyl alcohol (5 ml) was heated to 50° C. with CO for 6-15 hrs. Catalyst was filtered and solvent was removed to yield the product ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate (1, 0.75 gm, 2.6 mmol, 76%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:5]([O:14][CH2:15][CH3:16])[CH:4]=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O)C>[CH2:15]([O:14][C:5]1[CH:4]=[C:3]([CH2:2][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:13]=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:16] |^1:19,38|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=CC(=C(C(=O)OCC)C=C1)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Catalyst was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1C(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.6 mmol
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 148.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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